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Compound Focus: N-(4-Hydroxyphenyl)propanamide

CAS No.: 1693-37-4

Cat. No.: S582046

Synthesis Optimization Strategies

The table below summarizes key parameters from recent studies for synthesizing and optimizing related N-

(4-hydroxyphenyl) amino acid derivatives.

Compound Type | Goal Key Reaction Parameters Reported Outcome / Advantage

| General Synthesis of B-Amino Acid Derivatives [1] [2] | Reagent: o-aminophenol or p-aminophenol,
acrylic acid [1] [2] Solvent: Water [1] Conditions: Reflux for 14 hours [1] | Simple setup, uses affordable
reagents, good yield (75%) [1]. | | Intermediate Functionalization [2] | Reaction: Hydrazone formation
Solvent: Methanol [2] Conditions: Reflux temperature [2] | Good yields (58-94%), introduces diverse
substituents to enhance bioactivity [2]. | | Peptide Coupling [1] | Reagent: HBTU (coupling agent) Solvent:
Dimethylformamide (DMF) Base: Triethylamine Conditions: Room temperature, 24 hours [1] | Effective
for forming amide bonds with other complex molecules. | | Analytical Monitoring [3] | Technique: UHPLC
Column: C18, 1.8 pm, 100 x 2 mm Detection: UV at 245 nm [3] | Rapid analysis (<2 min), high resolution

for separating the product from closely related impurities [3]. |

Troubleshooting Common Experimental Issues
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FAQ 1: How can I improve the reaction yield?

¢ Confirm reagent purity: Aminophenol starting materials can oxidize. Use fresh, high-purity reagents
and store them under an inert atmosphere if possible [3].

e Control reaction temperature: The nucleophilic addition reaction is typically performed under reflux
conditions to provide sufficient energy for completion over several hours [1] [2]. Ensure consistent
heating.

e Consider alternative activation: For subsequent derivatization, using an activated ester
intermediate or a coupling agent like HBTU can improve the efficiency of amide bond formation [1].

FAQ 2: How can I quickly analyze the reaction progress and final product purity? Traditional HPLC
methods can be time-consuming. For high-speed analysis, adopt a UHPLC method:

e This method can separate paracetamol and ten related impurities in under 2 minutes [3].

¢ |t uses a mobile phase gradient of acetonitrile and a pH 3.7 buffer, with a flow rate of 0.8 mL/min and
a column temperature of 50°C [3].

e This method is highly relevant for your work, as N-(4-Hydroxyphenyl)propanamide is listed as one
of the separable compounds in this analytical mixture, allowing you to efficiently monitor for both
starting materials (like 4-aminophenol) and potential side-products [3].

FAQ 3: My product has low activity in antimicrobial assays. How can I enhance its bioactivity?

¢ Modify the substituents: The biological activity of this scaffold is highly structure-dependent [2] [4].
Research indicates that incorporating heterocyclic hydrazone substituents (e.g., derived from
furan or thiophene carbaldehydes) can significantly boost activity against resistant pathogens like
MRSA and VRE [1] [2].

¢ Explore the core structure: While your focus is on the propanamide, studies show that the
analogous 3-((4-hydroxyphenyl)amino)propanoic acid scaffold is a promising platform for
developing antimicrobial candidates, with some derivatives showing potent, broad-spectrum activity

[2] [4].

Experimental Workflow: From Synthesis to Analysis

The following diagram maps the complete experimental workflow from synthesis to final analysis,

integrating the optimization strategies:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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